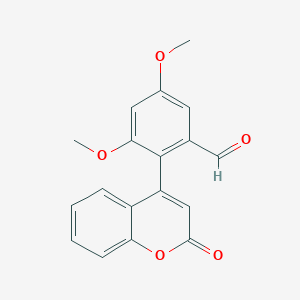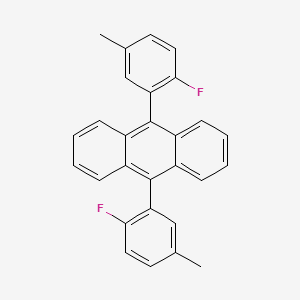
9,10-Bis(2-fluoro-5-methylphenyl)anthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the substitution of two fluorine atoms and two methyl groups on the phenyl rings attached to the 9 and 10 positions of the anthracene core. Anthracene derivatives are known for their photophysical properties, making them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Bis(2-fluoro-5-methylphenyl)anthracene typically involves the Suzuki cross-coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 2-fluoro-5-methylphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography.
化学反応の分析
Types of Reactions
9,10-Bis(2-fluoro-5-methylphenyl)anthracene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
科学的研究の応用
9,10-Bis(2-fluoro-5-methylphenyl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of photophysical properties and their effects on biological systems.
Medicine: Investigated for potential use in photodynamic therapy and as fluorescent probes.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism by which 9,10-Bis(2-fluoro-5-methylphenyl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with light and energy transfer processes.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong fluorescence and is used in chemiluminescence research.
9,10-Dimethylanthracene: Has a high fluorescence quantum yield and is used in triplet–triplet annihilation upconversion systems.
Uniqueness
9,10-Bis(2-fluoro-5-methylphenyl)anthracene is unique due to the presence of fluorine atoms, which can enhance its photophysical properties and stability. The methyl groups also contribute to its distinct chemical behavior compared to other anthracene derivatives.
特性
CAS番号 |
816453-36-8 |
|---|---|
分子式 |
C28H20F2 |
分子量 |
394.5 g/mol |
IUPAC名 |
9,10-bis(2-fluoro-5-methylphenyl)anthracene |
InChI |
InChI=1S/C28H20F2/c1-17-11-13-25(29)23(15-17)27-19-7-3-5-9-21(19)28(22-10-6-4-8-20(22)27)24-16-18(2)12-14-26(24)30/h3-16H,1-2H3 |
InChIキー |
MZSMXVKTLJRHIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)F)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=C(C=CC(=C5)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


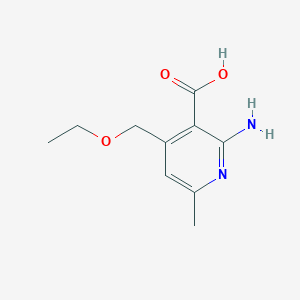


![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
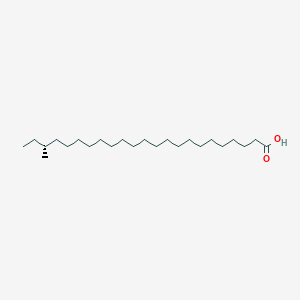

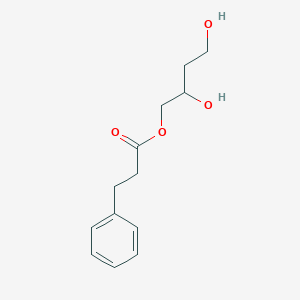
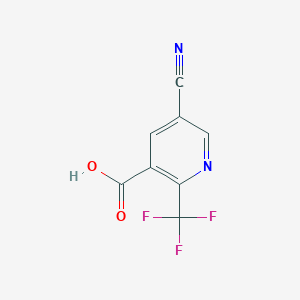
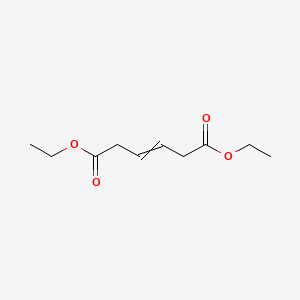
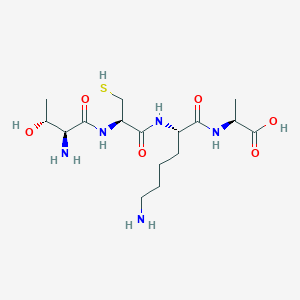
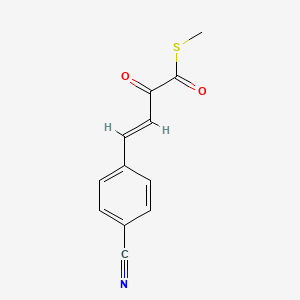
![1-[(3R)-3-(Hydroxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B12518981.png)
